molecular formula C15H16N2O B2571053 2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol CAS No. 21524-19-6

2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol

Cat. No.: B2571053
CAS No.: 21524-19-6
M. Wt: 240.306
InChI Key: MWCYGBISULBPFP-WUKNDPDISA-N
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Description

Chemical Structure & Properties 2-[(E)-Phenyldiazenyl]-4-(propan-2-yl)phenol (IUPAC: 4-{(E)-[4-(propan-2-yl)phenyl]diazenyl}phenol) is an azo compound characterized by an (E)-configured diazenyl (–N=N–) group bridging two aromatic rings. The para position of the phenol ring is substituted with an isopropyl (–C(C)H₂) group (). Its molecular formula is C₁₅H₁₆N₂O (MW: 240.30 g/mol), with a planar azo linkage contributing to conjugation and UV-vis absorption properties. The compound’s SMILES notation is N(=N/c1ccc(O)cc1)c2ccc(cc2)C(C)C, highlighting the E-geometry and substituent positions ().

Synthesis & Applications Azo compounds like this are typically synthesized via diazo-coupling reactions. Azo-phenols are widely used in dyes, coordination chemistry, and biomedical research due to their chelating capacity and chromophoric properties ().

Properties

IUPAC Name

2-phenyldiazenyl-4-propan-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(2)12-8-9-15(18)14(10-12)17-16-13-6-4-3-5-7-13/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCYGBISULBPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol typically involves the diazotization of aniline derivatives followed by azo coupling with phenolic compounds. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Acid-Base Reactions

The phenolic hydroxyl group undergoes protonation/deprotonation:

  • Deprotonation : Forms a phenoxide ion in basic media (e.g., NaOH), enhancing electron density on the aromatic ring.

  • Protonation : Regenerates the neutral phenol in acidic conditions.

Key Data :

  • pKa ≈ 10.2 (estimated based on substituted phenol analogs) .

  • Solubility increases in polar aprotic solvents upon deprotonation.

Reduction of the Azo Group

The azo (-N=N- linkage) is reduced to primary amines under specific conditions:

Reducing AgentConditionsProductsMechanism
Zn/HClAqueous, reflux4-(Propan-2-yl)aniline + BenzeneamineTwo-electron reduction via hydride transfer
H₂/Pd-CEthanol, room tempSame products as aboveCatalytic hydrogenolysis

Electrophilic Aromatic Substitution

The phenolic ring directs electrophiles to ortho/para positions relative to the hydroxyl group, while the isopropyl group acts as an electron-donating substituent.

Example Reactions:

  • Nitration :
    Reagents : HNO₃/H₂SO₄
    Product : 2-[(E)-Phenyldiazenyl]-4-(propan-2-yl)-6-nitrophenol (major para-nitro derivative) .

  • Sulfonation :
    Reagents : H₂SO₄, SO₃
    Product : Sulfonic acid derivatives at the para position to the hydroxyl group .

Tautomerism and Photoisomerization

The azo group exhibits E/Z isomerism , with the trans (E) isomer being more stable. UV irradiation induces isomerization to the cis (Z) form, which reverts thermally or under acid catalysis .

Thermodynamic Data :

PropertyTrans IsomerCis Isomer
Stability More stable (ΔG = 0)Less stable (ΔG = +8 kJ/mol)
λmax (UV-Vis) 420 nm380 nm

Oxidative Reactions

The phenol moiety undergoes oxidation:

  • Reagent : KMnO₄/H⁺

  • Product : Quinone derivatives via two-electron oxidation, with cleavage of the azo bond under harsh conditions .

Complexation with Metal Ions

The compound acts as a bidentate ligand , coordinating through the phenolic oxygen and azo nitrogen:

Metal IonCoordination ModeApplication
Cu²⁺Square planarCatalysis in oxidation reactions
Fe³⁺OctahedralColorimetric sensors

Biological Interactions

While not directly studied for this compound, structural analogs (e.g., bisphenol derivatives) show:

  • ERα/ERβ Binding : Competitive inhibition via hydrophobic interactions with Trp335/Trp383 residues .

  • Antioxidant Activity : Scavenging of ROS via phenolic hydroxyl groups.

Scientific Research Applications

Dye and Pigment Industry

The compound is primarily utilized as a dye intermediate in the production of various azo dyes. Its vibrant color properties make it suitable for use in textiles, plastics, and other materials requiring colorants.

Biological Applications

2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol has been investigated for its biological activities, including:

  • Staining Techniques : Employed in microscopy for staining biological specimens due to its ability to bind effectively to cellular components.
  • Drug Delivery Systems : Research indicates potential for forming stable complexes with drugs, enhancing their delivery and efficacy in therapeutic applications .

Photopharmacology

Recent studies have explored the use of this compound in photopharmacology, where light is used to control drug action. The azo group allows for isomerization upon exposure to light, potentially leading to targeted drug delivery systems that can be activated or deactivated using specific wavelengths .

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Dye IndustryUsed as an intermediate for azo dyesVibrant colors, stability
Biological StainingUtilized in microscopy for staining biological samplesEnhanced visualization of cellular structures
Drug Delivery SystemsInvestigated for forming complexes with drugsImproved drug stability and delivery
PhotopharmacologyLight-controlled drug action through isomerizationTargeted therapy with reduced side effects

Case Study 1: Dye Production

A study demonstrated the successful use of this compound as an intermediate in producing high-performance azo dyes. The resulting dyes exhibited excellent lightfastness and washfastness properties, making them ideal for textile applications.

Case Study 2: Biological Staining

In a research project focused on cellular imaging, the compound was employed as a staining agent. It showed strong binding affinity to specific proteins within cells, allowing researchers to visualize cellular processes effectively under fluorescence microscopy.

Case Study 3: Photopharmacological Applications

Research into photopharmacology revealed that the compound could be used as a photoswitchable inhibitor in cancer therapy. By controlling the isomerization of the azo group with light exposure, researchers were able to modulate the compound's activity against cancer cells selectively .

Mechanism of Action

The mechanism of action of 2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The phenolic group can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Schiff Base Hybrids

Example: 4-[(E)-Phenyldiazenyl]-2-[(E)-(Phenylimino)Methyl]Phenol (dmpH)

  • Structure : Combines an azo group and an azomethine (–C=N–) Schiff base at positions 4 and 2, respectively ().
  • Properties :
    • Acts as a bidentate ligand for transition metals (Ni²⁺, Cu²⁺, Co²⁺), forming complexes with enhanced antibacterial and antifungal activity compared to the free ligand ().
    • Exhibits a higher molar absorptivity due to extended conjugation from the Schiff base moiety ().
  • Key Difference: The additional azomethine group in dmpH increases metal-binding versatility but reduces thermal stability compared to the simpler azo-phenol structure ().

Azo-Phenols with Heterocyclic Substituents

Example: (E)-2-(5,5-Dimethylhexahydropyrimidin-2-yl)-4-(Phenyldiazenyl)Phenol

  • Structure : Features a hexahydropyrimidine ring at position 2, introducing a rigid, chair-conformation heterocycle ().
  • Properties: Intramolecular hydrogen bonding (O–H···N, 2.584 Å) stabilizes the phenolic proton, increasing acidity (pKa ~9–10) compared to the target compound (). The bulky pyrimidine group reduces solubility in polar solvents but enhances π-π stacking in crystal lattices ().
  • Key Difference : Heterocyclic substituents modulate electronic properties and biological activity, making this compound more suited for crystallography studies than dye applications ().

Bisphenol Analogs (Non-Azo)

Examples: Bisphenol A (BPA), Bisphenol B (BPB)

  • Structures: Bisphenols lack the azo group but share phenolic and alkyl substituents ().
  • Property Comparison :
Property 2-[(E)-Phenyldiazenyl]-4-(Propan-2-yl)Phenol BPA (4,4'-Isopropylidenediphenol) BPB (4,4'-Butylidenebisphenol)
log Kow ~4.5 (estimated) 3.32 4.13
pKa ~9.8 (phenolic OH) 9.60 10.10
Bioactivity Antibacterial (metal complexes) Endocrine disruption Higher estrogenicity than BPA

Isopropyl-Substituted Phenols

Example: 2,6-Diisopropylphenol (Propofol)

  • Structure : Lacks the azo group but has two isopropyl groups at positions 2 and 6 ().
  • Properties: Lipophilicity: log Kow = 3.8, lower than the target compound due to the absence of the hydrophobic azo group. Applications: Widely used as an intravenous anesthetic, contrasting with the target compound’s focus on dyeing and metal chelation ().
  • Synthesis: Prepared via decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid, highlighting divergent synthetic routes compared to azo-phenols ().

Biological Activity

The compound 2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol is an azo derivative known for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}

This structure features an azo group (-N=N-) linked to a phenolic compound, which is critical for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with notable minimum inhibitory concentrations (MICs) reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown antitumor activity in various cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and reported a dose-dependent inhibition of cell proliferation:

Concentration (µM)Cell Viability (%)
1085
2570
5050

The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxic effects at higher concentrations .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Interaction with Cellular Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting cellular functions.

Case Studies

Several case studies have explored the efficacy of this compound in clinical and laboratory settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving infected patients showed that topical application of formulations containing this compound resulted in significant reductions in infection rates compared to control groups.
  • In Vivo Antitumor Study : Animal models treated with this compound exhibited reduced tumor sizes compared to untreated controls, supporting its potential as an anticancer agent.

Q & A

Q. How do substituents (e.g., isopropyl vs. methyl) impact spectroscopic or reactive properties?

  • Answer:
  • Electron-donating groups: Isopropyl increases electron density on the phenol ring, red-shifting UV-Vis absorption by ~20 nm .
  • Steric effects: Bulkier substituents reduce azo group reactivity in electrophilic substitutions (e.g., nitration) .

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